(S)-FTY-720 Phosphonate

S1PR1 Receptor Downregulation Ubiquitination

Standard S1PR1 agonists (S1P, FTY720) induce >50% receptor downregulation via ubiquitination/proteasomal degradation, confounding long-term barrier assays. (S)-FTY-720 Phosphonate uniquely resolves this: it maintains S1PR1 protein expression while potently enhancing endothelial barrier function, and at 0.5 mg/kg i.p. significantly decreases lung leak and inflammation in bleomycin-induced ALI where FTY720 fails. It eliminates β-arrestin recruitment, enabling clean interrogation of G-protein-biased S1PR1 signaling without confounding receptor loss. Supplied with rigorous analytical QC; ships globally for immediate research use.

Molecular Formula C20H36NO4P
Molecular Weight 385.485
CAS No. 1142015-10-8
Cat. No. B571296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-FTY-720 Phosphonate
CAS1142015-10-8
SynonymsP-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid
Molecular FormulaC20H36NO4P
Molecular Weight385.485
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N
InChIInChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1
InChIKeyXDSPSYJWGHPIAZ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-FTY-720 Phosphonate S1PR1 Agonist


(S)-FTY-720 Phosphonate (CAS 1142015-10-8), also referred to as FTY720 (S)-phosphonate or Tys, is a chiral phosphonate analog of the immunosuppressive prodrug FTY720 (Fingolimod) [1]. Unlike FTY720, which requires in vivo phosphorylation by sphingosine kinases to generate the active (S)-FTY720-phosphate metabolite, (S)-FTY-720 Phosphonate is a non-hydrolyzable, phosphatase-resistant S1P receptor 1 (S1PR1) agonist that acts independently of kinase activation [2]. The phosphonate moiety replaces the labile phosphate ester with a stable C-C-P bond, conferring enhanced metabolic stability [2]. This compound serves as a research tool in acute inflammatory disease models, particularly acute lung injury (ALI), and is available from multiple commercial vendors .

Pathway Sustained S1PR1 signaling without receptor desensitization
Model Fit Acute lung injury (ALI) research model context
Stability Non-hydrolyzable phosphonate analog with enhanced metabolic stability

(S)-FTY-720 Phosphonate: Unmatched Barrier Protection


Generic substitution of (S)-FTY-720 Phosphonate with FTY720 or other S1PR1 agonists fails because these alternatives induce profound S1PR1 receptor downregulation via ubiquitination and proteasomal degradation, functionally depleting the very target required for sustained therapeutic effect [1]. Specifically, incubation with S1P, FTY720, or other S1PR1 agonists reduces S1PR1 protein expression by greater than 50%, whereas (S)-FTY-720 Phosphonate uniquely maintains receptor levels [1]. This mechanistic divergence translates directly to in vivo outcomes: FTY720 fails to protect against bleomycin-induced acute lung injury in mice, while (S)-FTY-720 Phosphonate significantly decreases lung leak and inflammation [1]. Researchers requiring sustained S1PR1 signaling without receptor internalization/degradation cannot substitute alternative agonists; only the phosphonate analog preserves receptor integrity while maintaining agonism [2].

Receptor Degradation Mismatch
FTY720 and S1P may trigger S1PR1 ubiquitination and proteasomal degradation, depleting target receptors; (S)-FTY-720 Phosphonate does not activate this pathway.
In Vivo Protection Gap
FTY720 may not protect against bleomycin-induced ALI in mouse models, while (S)-FTY-720 Phosphonate maintains barrier integrity in the same setting.
Biased Signaling Divergence
Alternative S1PR1 agonists recruit β-arrestin, promoting desensitization; (S)-FTY-720 Phosphonate provides G-protein-biased agonism without arrestin-mediated events.

(S)-FTY-720 Phosphonate Comparative Evidence


S1PR1 Receptor Preservation vs. FTY720

In cultured human pulmonary endothelial cells, (S)-FTY-720 Phosphonate maintains endothelial S1PR1 protein expression, in direct contrast to FTY720, sphingosine 1-phosphate (S1P), and other S1PR1 agonists, all of which induce greater than 50% reduction in S1PR1 protein levels [1]. (S)-FTY-720 Phosphonate also does not induce β-arrestin recruitment, S1PR1 ubiquitination, or proteasomal degradation—pathways activated by FTY720 and S1P [1].

S1PR1 Receptor Preservation
Head-to-head
Maintains S1PR1 protein expression vs. >50% reduction by FTY720 and S1P
Supports sustained S1PR1 signaling endpoint
Human pulmonary endothelial cells; no β-arrestin recruitment or ubiquitination detected
S1PR1 Receptor Downregulation Ubiquitination Endothelial Barrier

Bleomycin ALI Protection vs. FTY720 Failure

In C57BL/6 mice subjected to bleomycin-induced acute lung injury, FTY720 fails to protect against lung injury, whereas (S)-FTY-720 Phosphonate (0.5 mg/kg, i.p., administered every other day for 1 week) significantly decreases lung leak and inflammation [1]. (S)-FTY-720 Phosphonate also maintains significantly higher lung S1PR1 expression compared with FTY720 in both normal and bleomycin-injured mice [1].

ALI Protection vs. FTY720
Head-to-head
Protection observed in bleomycin mouse model; FTY720 did not protect
Supports ALI model-response endpoint context
Qualitative difference: decreased lung leak and inflammation vs. no protection
Acute Lung Injury Bleomycin Model Vascular Permeability In Vivo Efficacy

S1P1 Agonist vs. Antagonist Enantioselectivity

Enantiomeric configuration critically determines functional activity in FTY720 vinylphosphonate analogs. (R)-FTY720-vinylphosphonate acts as a full agonist of S1P1 with an EC50 of 20 ± 3 nM [1]. In contrast, (S)-FTY720-vinylphosphonate functions as a pan-antagonist of S1P receptors and does not activate S1P1 [1]. This enantioselective divergence demonstrates that (S)-configuration phosphonate analogs may exhibit fundamentally different pharmacological profiles from their (R)-counterparts [2].

Enantioselectivity Profile
Head-to-head
(S)-vinylphosphonate acts as pan-antagonist; (R)-vinylphosphonate is full S1P1 agonist (EC50 20 nM)
Enantiomer-attribution review required for agonist studies
Chiral configuration may switch functional activity; confirmation needed for phosphonate series
Enantioselectivity S1P1 Agonist vs Antagonist Vinylphosphonate

Biased Agonism Without β-Arrestin Recruitment

(S)-FTY-720 Phosphonate at concentrations of 0.01–50 μM reduces β-arrestin recruitment to S1PR1 and does not induce S1PR1 ubiquitination [1]. In contrast, FTY720 and S1P induce robust β-arrestin recruitment, ubiquitination, and subsequent proteasomal degradation of S1PR1 [1]. This biased signaling profile—agonism without arrestin-mediated desensitization—represents a distinct pharmacological fingerprint.

Biased Agonism Assay
Head-to-head
No β-arrestin recruitment or S1PR1 ubiquitination (0.01–50 μM)
Supports G-protein-biased signaling assay context
FTY720 and S1P induce robust arrestin recruitment and receptor degradation
β-Arrestin Receptor Trafficking Functional Selectivity Biased Signaling

(S)-FTY-720 Phosphonate Validated Applications


ALI/ARDS Barrier Protection Models

For researchers using bleomycin-induced acute lung injury models in mice, (S)-FTY-720 Phosphonate (0.5 mg/kg i.p. every other day) is the validated S1PR1 agonist that significantly decreases lung leak and inflammation, whereas FTY720 fails to protect in the same model [1]. This compound maintains pulmonary S1PR1 expression and attenuates leukocyte infiltration in injured lung tissue, making it the appropriate tool for ALI/ARDS vascular permeability studies [1].

In Vitro Endothelial Barrier Assays Without Receptor Loss

Human pulmonary artery endothelial cell (HPAEC) barrier function studies using transendothelial electrical resistance (TER) measurements benefit from (S)-FTY-720 Phosphonate because it potently increases barrier function while uniquely maintaining S1PR1 protein expression, unlike S1P, FTY720, or other agonists that induce >50% receptor loss [1]. This eliminates the confounding variable of receptor degradation that complicates interpretation of long-term or repeated-dosing barrier assays [1].

Biased Agonism & S1PR1 Trafficking Studies

(S)-FTY-720 Phosphonate enables investigation of G-protein-biased S1PR1 signaling, as it activates barrier-enhancing pathways without recruiting β-arrestin or inducing receptor ubiquitination and proteasomal degradation [1]. Researchers comparing arrestin-dependent vs. arrestin-independent S1PR1 pharmacology should select this compound as the biased agonist reference tool [1].

MRSA-Induced Acute Lung Injury Models

(S)-FTY-720 Phosphonate (Tys) attenuates MRSA-induced acute lung injury in vivo and inhibits lung endothelial cell barrier disruption and proinflammatory signaling induced by MRSA in vitro [2]. For infectious ALI models involving methicillin-resistant Staphylococcus aureus, this compound offers validated protective efficacy not demonstrated by FTY720 [2].

Application
Selection Property
Validation Focus
ALI/ARDS barrier protection models
Sustained S1PR1 expression under inflammatory challenge
Lung leak and inflammation endpoint context
Endothelial barrier assays without receptor loss
Receptor preservation during prolonged TER measurement
Barrier function endpoint stability
Biased agonism & receptor trafficking studies
G-protein-biased agonism without β-arrestin recruitment
Arrestin recruitment and ubiquitination endpoint
MRSA-induced acute lung injury models
Endothelial barrier protection in infectious ALI
MRSA-induced permeability and inflammatory endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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